![molecular formula C12H17N5O2S B3009447 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide CAS No. 1428367-50-3](/img/structure/B3009447.png)
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide
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Overview
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides, vitamins, and antibiotics . Pyrimidine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, antimalarial, anticancer, and antiviral effects .
Synthesis Analysis
A series of compounds similar to the one you mentioned, specifically (Z)-N-substituted-4-(pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine, were designed, screened computationally, and synthesized . The structures of these compounds were elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .Molecular Structure Analysis
The molecular structure of these compounds was confirmed using various spectroscopic methods, including FT-IR, NMR (1H and 13C), and mass spectroscopy .Chemical Reactions Analysis
The synthesis of these compounds involved reactions with (hetero)aromatic C-nucleophiles . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Scientific Research Applications
Antibacterial Activity
The synthesized compound demonstrates appreciable antibacterial properties. It has been evaluated against various bacterial strains, showing promising action. Researchers have observed inhibition of bacterial growth, making it a potential candidate for novel antibiotics .
Antitubercular Activity
In addition to antibacterial effects, this compound also exhibits strong antitubercular properties. It could play a crucial role in combating tuberculosis, a global health challenge .
Enzyme Inhibition: Enoyl ACP Reductase and DHFR
The compound inhibits two key enzymes: enoyl ACP reductase and dihydrofolate reductase (DHFR). These enzymes are essential for bacterial survival, and their inhibition disrupts bacterial metabolism and growth. This property makes the compound valuable for drug development .
Molecular Docking Insights
Molecular docking studies reveal that the compound interacts with active sites of both DHFR and enoyl ACP reductase. These binding interactions provide valuable insights into its mode of action and potential therapeutic applications .
Anti-Tumoral Effects
While not directly related to the compound , similar pyrrolyl derivatives have shown anti-tumoral effects. Researchers have investigated their impact on tumor cell viability, particularly in head and neck squamous cell carcinoma (HNSCC) cell lines. Further studies could explore the potential of our compound in cancer therapy .
Anti-Fibrosis Activity
Although not directly studied for this compound, related pyrrolo derivatives have demonstrated better anti-fibrosis activity than existing drugs. This suggests a potential role in treating fibrotic conditions .
Monoclonal Antibody Production Enhancement
In a different context, chemical compounds have been explored to improve monoclonal antibody production in mammalian cell cultures. While not specific to our compound, this area of research highlights the broader applications of similar molecules .
Targeted Kinase Inhibition
Again, not directly related to our compound, but halogenated derivatives of pyrrolo[2,3-d]pyrimidines have been synthesized as targeted kinase inhibitors. These compounds hold promise for developing more potent and effective therapies .
Mechanism of Action
Mode of Action
The compound interacts with its targets by binding to the active sites of these proteins, thereby inhibiting their function . This interaction results in the suppression of retinoblastoma phosphorylation, FLT3, ERK, AKT, and STAT5, leading to the onset of apoptosis . Apoptosis is a form of programmed cell death, which is a crucial process in preventing the proliferation of cancer cells.
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. The inhibition of FLT3, CDK2, CDK4, and CDK6 disrupts cell cycle progression and signal transduction pathways, leading to the suppression of cell proliferation and survival . Additionally, the compound’s effect on the phosphorylation of retinoblastoma protein, ERK, AKT, and STAT5 can impact various downstream effects, including cell cycle regulation, cell survival, and apoptosis .
Result of Action
The compound’s interaction with its targets and its impact on various biochemical pathways result in significant molecular and cellular effects. Most notably, the compound shows antiproliferative activities against certain cells, correlating with the suppression of several proteins and the onset of apoptosis . This indicates that the compound could potentially be effective in inhibiting the growth of cancer cells.
properties
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c1-2-20(18,19)16-6-5-13-11-9-12(15-10-14-11)17-7-3-4-8-17/h3-4,7-10,16H,2,5-6H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMNJNZHLOIYJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCNC1=CC(=NC=N1)N2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide |
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